3-Amino-1,5-dimethylimidazolidine-2,4-dione
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Overview
Description
3-Amino-1,5-dimethylimidazolidine-2,4-dione: is an organic compound with the molecular formula C5H9N3O2. It belongs to the class of imidazolidine derivatives and is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-1,5-dimethylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives are investigated for their pharmacological properties .
Industry: Industrially, the compound is used in the production of polymers, resins, and other materials. It is also employed as a stabilizer and preservative in various formulations .
Mechanism of Action
The mechanism of action of 3-Amino-1,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins, leading to the disruption of cellular functions .
Comparison with Similar Compounds
1,3-Diiodo-5,5-dimethylimidazolidine-2,4-dione: Known for its use as an iodination agent.
DMDM Hydantoin: An antimicrobial formaldehyde releaser used in cosmetics.
1,3-Dimethylol-5,5-dimethylhydantoin: Used as a disinfectant and preservative.
Uniqueness: 3-Amino-1,5-dimethylimidazolidine-2,4-dione stands out due to its unique amino group, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-1,5-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c1-3-4(9)8(6)5(10)7(3)2/h3H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTKFOWKOSHIDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)N1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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